molecular formula C7H4F4N2O B074547 4-Amino-2,3,5,6-tetrafluorobenzamide CAS No. 1548-74-9

4-Amino-2,3,5,6-tetrafluorobenzamide

Cat. No.: B074547
CAS No.: 1548-74-9
M. Wt: 208.11 g/mol
InChI Key: CAERPAFTLPIDJT-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluorobenzamide is an organic compound with the molecular formula C7H4F4N2O and a molecular weight of 208.1131 g/mol It is characterized by the presence of four fluorine atoms and an amino group attached to a benzamide core

Scientific Research Applications

4-Amino-2,3,5,6-tetrafluorobenzamide has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,5,6-tetrafluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrafluorobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: 4-Amino-2,3,5,6-tetrafluorobenzylamine.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorobenzamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,3,5,6-tetrafluorobenzoic acid
  • 4-Amino-2,3,5,6-tetrafluorobenzylamine
  • 4-Azido-2,3,5,6-tetrafluorobenzoic acid

Uniqueness

4-Amino-2,3,5,6-tetrafluorobenzamide is unique due to the combination of its amide and amino functional groups along with the presence of four fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and resistance to metabolic degradation, making it valuable for various applications .

Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAERPAFTLPIDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165721
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
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Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548-74-9
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
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Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
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Record name 4-amino-2,3,5,6-tetrafluorobenzamide
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